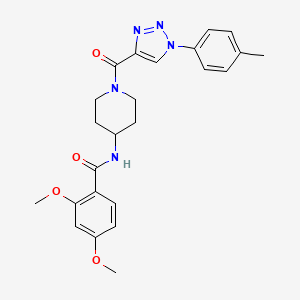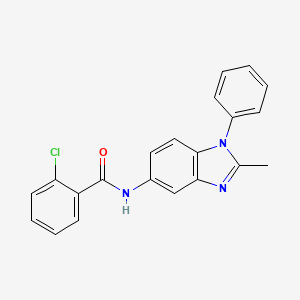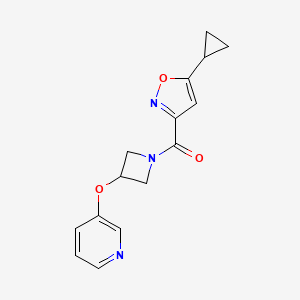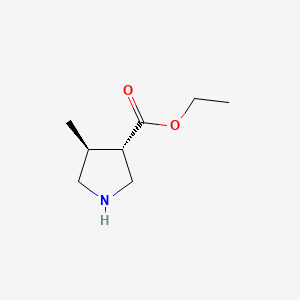
2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound known for its distinct chemical structure, which integrates elements of benzamide, triazole, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide generally involves multi-step organic reactions. The typical procedure starts with the formation of the p-tolyl-1,2,3-triazole moiety via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The next steps involve the functionalization of this triazole intermediate with benzamide and piperidine through amide bond formation and subsequent substitutions.
Industrial Production Methods: In industrial settings, the synthesis would be optimized for scalability, cost-efficiency, and yield. This could involve automated reaction setups, bulk handling of reagents, and stringent purification steps to ensure the high purity of the final product. Continuous flow chemistry might be employed for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo several types of chemical reactions, including:
Oxidation: Typically with agents like potassium permanganate or hydrogen peroxide.
Reduction: Using agents such as lithium aluminum hydride.
Substitution: Via nucleophilic or electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions: Common reagents include copper(I) iodide for CuAAC reactions, strong acids or bases for hydrolysis or condensation reactions, and transition metal catalysts for complex organic transformations. Conditions such as temperature control, solvent choice, and reaction time are crucial for optimizing these reactions.
Major Products Formed: The primary products of these reactions will vary but may include derivatives where one or more functional groups on the benzamide, triazole, or piperidine rings have been modified. These transformations could enhance the compound's biological or chemical properties.
Scientific Research Applications
Chemistry: In chemistry, 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is studied for its complex structural features, providing a model for understanding chemical reactivity and molecular interactions.
Biology: Biologically, this compound can act as a probe or inhibitor in various biochemical assays, aiding in the study of cellular processes and molecular pathways.
Industry: Industrially, the compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials, due to its multifaceted chemical structure.
Mechanism of Action
The mechanism of action for 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions could inhibit or modify the activity of the target, impacting biological pathways and cellular functions. The exact pathways and targets would depend on the specific context of its application.
Comparison with Similar Compounds
Similar compounds include other triazole-containing benzamides or piperidine derivatives. What sets 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide apart are its unique functional groups that provide distinct reactivity and biological activity.
Some related compounds:
2,4-Dimethoxybenzamide derivatives
1-(P-tolyl)-1H-1,2,3-triazole compounds
Piperidinylbenzamides
These comparisons highlight the uniqueness of the compound due to its particular combination of functional groups and structural elements.
There you have it—a detailed exploration of this compound. Anything more you'd like to dive into?
Properties
IUPAC Name |
2,4-dimethoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-16-4-6-18(7-5-16)29-15-21(26-27-29)24(31)28-12-10-17(11-13-28)25-23(30)20-9-8-19(32-2)14-22(20)33-3/h4-9,14-15,17H,10-13H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOFBJSCNGLHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541306.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2541308.png)

![8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2541310.png)
![7-hydroxy-4-methyl-N-(4-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2541311.png)


![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2541317.png)



![1-(3-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2541324.png)
